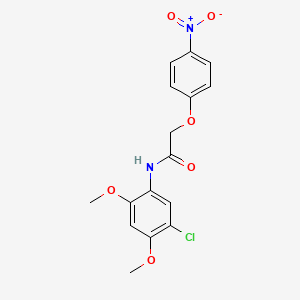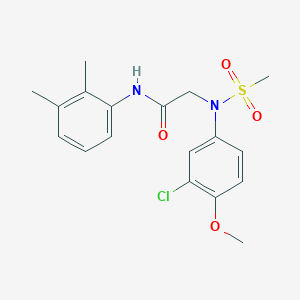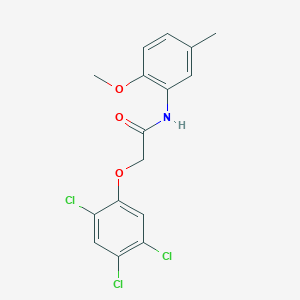![molecular formula C17H14BrNO6 B3521898 ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate](/img/structure/B3521898.png)
ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate
Übersicht
Beschreibung
Ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate is an organic compound with the molecular formula C16H12BrNO6. This compound is characterized by the presence of a bromine atom, a nitrobenzoyl group, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of an aromatic ring followed by esterification and nitration reactions. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The esterification involves reacting the brominated compound with ethanol in the presence of an acid catalyst. The nitration step can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: H2/Pd
Hydrolysis: NaOH/H2O
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the hydrolysis of the ester group.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate involves its interaction with various molecular targets. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which can further interact with biological molecules. The compound’s effects are mediated through these chemical transformations and interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-bromo-4-{[(4-nitrobenzoyl)oxy]methyl}benzoate can be compared with similar compounds such as:
Ethyl 4-bromo-3-nitrobenzoate: Similar structure but lacks the oxy-methyl group.
Ethyl 3-bromo-4-[(3-nitrobenzoyl)oxy]benzoate: Similar structure but with a different nitrobenzoyl substitution pattern.
Ethyl 4-(bromomethyl)benzoate: Similar structure but lacks the nitro group.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
ethyl 3-bromo-4-[(4-nitrobenzoyl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO6/c1-2-24-17(21)12-3-4-13(15(18)9-12)10-25-16(20)11-5-7-14(8-6-11)19(22)23/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPZQQMGKKCGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-morpholinylsulfonyl)-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B3521851.png)
![N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3521853.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3521857.png)
![2-[5-(1-azepanylsulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B3521865.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B3521866.png)
![2-{4-[4-(2-fluorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3521872.png)
![2-[4-chloro-2-methyl-5-(pyridin-3-ylsulfamoyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B3521875.png)
![methyl {5-[(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3521881.png)

![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-(4-ethylphenyl)benzenesulfonamide](/img/structure/B3521902.png)
![N-(2,3-dimethylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3521906.png)
